molecular formula C14H12BrClN2O B251236 N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide

Cat. No. B251236
M. Wt: 339.61 g/mol
InChI Key: QLESZPQFMVNLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has been used in scientific research to study various physiological and biochemical processes. This compound has shown potential as a therapeutic agent for the treatment of several diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide acts as a competitive inhibitor of BRD4, binding to the bromodomain of the protein and preventing it from interacting with acetylated histones. This inhibition leads to a decrease in chromatin remodeling and gene transcription, ultimately leading to cell death in cancer cells. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to inhibit the activity of several other proteins and enzymes, including HDACs and kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been found to have anti-inflammatory effects, potentially making it useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide is its specificity for BRD4, which allows for more targeted inhibition of gene transcription. However, one limitation of this compound is its relatively low yield in synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, as well as its potential therapeutic effects in the treatment of various diseases. Finally, the development of more specific and potent inhibitors of BRD4 may lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-6-methyl-2-pyridineyl chloride. This intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been used in scientific research to study the role of several proteins and enzymes in various physiological and biochemical processes. For example, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to inhibit the activity of the protein BRD4, which is involved in chromatin remodeling and gene transcription. This inhibition has been found to have therapeutic potential in the treatment of cancer, as BRD4 is often overexpressed in cancer cells.

properties

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methylbenzamide

InChI

InChI=1S/C14H12BrClN2O/c1-8-3-4-10(7-12(8)16)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19)

InChI Key

QLESZPQFMVNLSK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl

Origin of Product

United States

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